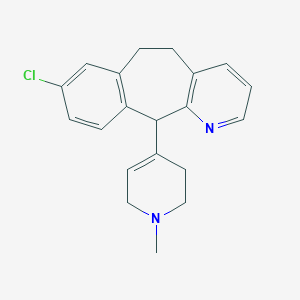
N-Methyl Iso Desloratadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Iso Desloratadine is a derivative of desloratadine, which is synthesized from loratadine. Desloratadine itself is obtained through the hydrolysis of loratadine using KOH and is further refined by recrystallization in ethyl acetate. The N-formyl derivative of desloratadine is synthesized by reacting desloratadine with formic acid, yielding a total yield of 79% for desloratadine and 68.8% for its N-formyl derivative .
Synthesis Analysis
The synthesis of N-Methyl derivatives of compounds is a common theme in medicinal chemistry, aiming to modify the biological activity of molecules. For instance, the synthesis of N-methyl carbamoylimidazole from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl is described as a high-yielding process, producing a water-stable compound that acts as a methyl isocyanate substitute . Similarly, the synthesis of N-methyl amino acids through intermediate 5-oxazolidinones provides a unified approach to the synthesis of N-methyl derivatives of the 20 common l-amino acids . These methods are crucial for the development of N-Methyl Iso Desloratadine and its analogs.
Molecular Structure Analysis
The molecular structure of N-Methyl derivatives is critical in determining their biological activity. For example, the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have been synthesized and structurally assigned, with their inhibitory activity on xanthine oxidase being evaluated . The structural confirmation of N-acyl chloroformamidines by X-ray diffraction also exemplifies the importance of molecular structure analysis in understanding the reactivity and potential applications of N-Methyl compounds .
Chemical Reactions Analysis
The reactivity of N-Methyl compounds is diverse, as demonstrated by the synthesis of N-methyl carbamoylimidazole, which reacts with various nucleophiles to produce N-methylureas, carbamates, and thiocarbamates in good to excellent yields . The reactivity of N-acyl chloroformamidines towards different nucleophiles, resulting in the synthesis of various N-containing compounds, further illustrates the versatility of N-Methyl compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl compounds are influenced by their molecular structure. For instance, N-methyl carbamoylimidazole is described as a crystalline compound that is stable in water and can be stored without degradation . The synthesis of N-methyl amino acids also highlights the importance of protecting groups for certain amino acids with reactive side chains, which affect the physical properties and reactivity during N-methylation .
Aplicaciones Científicas De Investigación
Pharmacologic Profile and Anti-Allergic Effects : Desloratadine is notable for its potent H1-receptor binding potency and selectivity. It's beneficial in the treatment of diseases like seasonal allergic rhinitis and chronic urticaria. It has a half-life that allows for once-daily dosing and shows no significant adverse events even at high doses. Preclinical studies also demonstrate that desloratadine does not interfere with cardiac conduction parameters (Henz, 2001).
In Vitro Anti-Inflammatory Activity : Desloratadine has been shown to inhibit the release or generation of multiple inflammatory mediators, including interleukins, prostaglandin D2, leukotriene C4, and others. It inhibits the induction of cell adhesion molecules and eosinophil chemotaxis and adhesion, which is relevant for its use in allergic conditions (Geha & Meltzer, 2001).
Metabolism and Drug Interaction : Studies have highlighted desloratadine's metabolism, noting its nonsedating antihistamine properties used for seasonal allergies and hives. It is metabolized primarily by the CYP2C8 enzyme and to a lesser extent by CYP3A4, and is also a selective inhibitor of UGT2B10, an enzyme involved in drug metabolism (Kazmi et al., 2015).
Clinical Efficacy in Allergic Conditions : Desloratadine has been shown to be effective in reducing symptoms of seasonal and perennial allergic rhinitis, chronic idiopathic urticaria, and asthma-related symptoms. Its efficacy is superior to placebo and comparable to other antihistamines in managing these conditions (Forough et al., 2021).
Bioequivalence and Metabolic Phenotypes : A study on the bioequivalence of desloratadine in Chinese healthy subjects showed that the test desloratadine tablet was bioequivalent to the reference product, AERIUS. This study also explored the association of different metabolic phenotypes with UGT2B10 and CYP2C8 genotypes (Niu et al., 2020).
Antioxidant Properties : Desloratadine has been evaluated for its potential protective effect against oxidative stress in human erythrocytes. The study suggests a beneficial effect of desloratadine as an antioxidant, which might be an additional explanation of its therapeutic action (Sadowska-Woda et al., 2010).
Direcciones Futuras
Recent studies have shown that Desloratadine inhibits SARS-CoV-2 infection in cell culture and primary human nasal epithelial cells by blocking viral entry . This suggests that Desloratadine could potentially be used in the treatment of COVID-19 or other coronavirus infections, which warrants further investigation .
Propiedades
IUPAC Name |
13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVAQIJQYJEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614378 |
Source


|
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Iso Desloratadine | |
CAS RN |
183198-48-3 |
Source


|
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

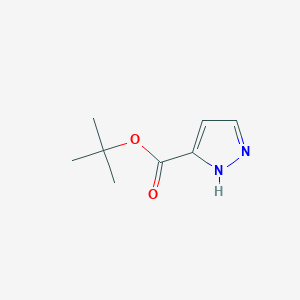

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
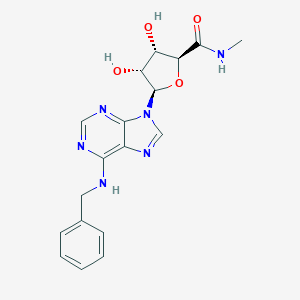
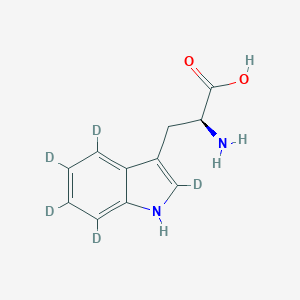
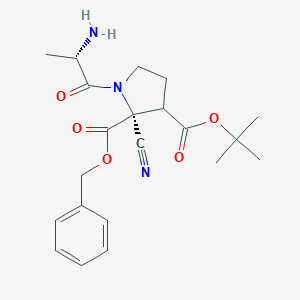
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
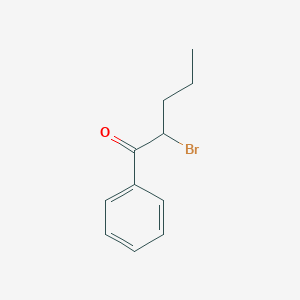

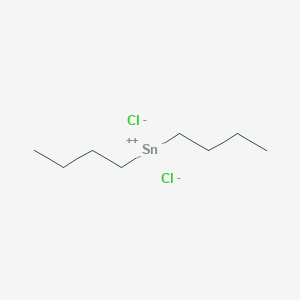
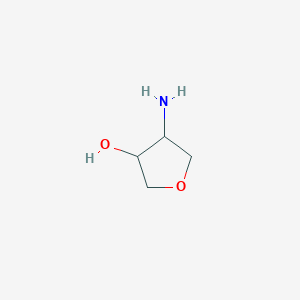
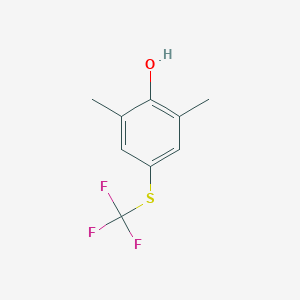
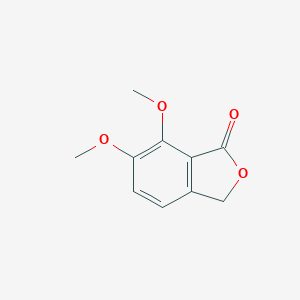
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)